2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Introduction and Structural Classification
Overview of the Thiazolo[3,2-b]triazole Scaffold
The thiazolo[3,2-b]triazole scaffold is a fused heterocyclic system comprising a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms). The fusion occurs at specific positions: the thiazole ring’s 3,2-b edge merges with the triazole’s 1,2,4 positions, creating a bicyclic framework with distinct electronic and steric properties. This scaffold is notable for its:
- Planar structure , enabling π-π stacking interactions in biological targets.
- Dual heteroatom presence , facilitating hydrogen bonding and coordination with metal ions.
- Substituent versatility , allowing functionalization at multiple positions (e.g., C-2, C-5, and C-6).
For example, thiazolo[3,2-b]triazol-6(5H)-one (C₄H₃N₃OS) demonstrates how oxygen incorporation at C-6 modifies electronic density, enhancing reactivity.
Historical Development of Thiazolo-Triazole Research
The synthesis of thiazolo-triazole derivatives dates to the mid-20th century, with significant milestones:
- Early methods (pre-2000): Relied on multistep condensation-cyclization sequences. For instance, Kumar et al. (2013) synthesized isomers like 4 and 6 using α-haloketones and POCl₃-mediated cyclization.
- Modern advancements (post-2010): Streamlined protocols emerged, such as the one-pot catalyst-free synthesis of functionalized thiazolo-triazoles from dibenzoylacetylene and triazole derivatives at room temperature.
These innovations improved yields (e.g., 70–90% in one-pot methods) and enabled diverse substitutions, expanding applications in drug discovery.
Contextual Positioning of 2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b]triazol-6-ol in Current Literature
The compound 2-methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b]triazol-6-ol (C₁₉H₂₄N₄OS, MW: 356.5 g/mol) represents a highly functionalized derivative of the thiazolo-triazole scaffold. Key structural features include:
- A methyl group at C-2, enhancing steric bulk.
- A 6-hydroxyl group , increasing polarity.
- A 3-methylpiperidin-1-yl and m-tolyl substituent at C-5, introducing chiral centers and aromatic interactions.
Table 1. Comparative Analysis of Thiazolo[3,2-b]triazole Derivatives
*While the exact synthesis route for the target compound is not detailed in available literature, analogous methods (e.g., ) suggest feasibility via Mannich-type reactions or nucleophilic substitutions involving preformed thiazolo-triazole intermediates.
The compound’s m-tolyl group (a methyl-substituted phenyl) and 3-methylpiperidinyl moiety align with trends in kinase inhibitor design, where bulky aromatic and amine groups enhance target binding. Its structural complexity positions it as a candidate for high-throughput screening in oncology and infectious disease research.
Properties
IUPAC Name |
2-methyl-5-[(3-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-12-6-4-8-15(10-12)16(22-9-5-7-13(2)11-22)17-18(24)23-19(25-17)20-14(3)21-23/h4,6,8,10,13,16,24H,5,7,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEOZWPOVTUCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry. With a molecular formula of C19H24N4OS and a molecular weight of 356.49 g/mol, this compound is part of a class of thiazolo[3,2-b][1,2,4]triazoles known for their diverse biological activities, including anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiazole ring and a triazole moiety, which are known to enhance biological activity through various mechanisms. The specific arrangement of functional groups contributes to its potential as a therapeutic agent.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4OS |
| Molecular Weight | 356.49 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | 2-methyl-5-[(3-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Anticancer Properties
Research has indicated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit notable anticancer activities. A study evaluating various derivatives demonstrated that certain thiazolo[3,2-b][1,2,4]triazoles showed potent activity against multiple cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.
The biological activity of 2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may be attributed to its ability to interact with specific cellular targets. For instance:
- Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of topoisomerase I (Top1), which is crucial for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells .
- Phospholipase C Inhibition : Other studies suggest that certain derivatives may inhibit phospholipase C-γ2 (PLC-γ2), which plays a role in cell signaling pathways associated with cancer progression .
Case Study 1: Antitumor Activity Assessment
A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were tested for their anticancer properties using the NCI 60 human tumor cell line screen. Compounds exhibited varying degrees of cytotoxicity at concentrations as low as 10 μM. Notably, derivatives showed selective toxicity towards cancer cells while sparing normal HEK293 cells .
Case Study 2: Structure-Activity Relationship (SAR)
In-depth SAR studies revealed that modifications in the piperidine and thiazole rings significantly influenced the anticancer activity. For example:
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds from the thiazolo[3,2-b][1,2,4]triazole family exhibit significant anti-inflammatory effects. In a study analyzing various derivatives, it was found that these compounds demonstrated moderate activity in reducing inflammation markers and showed good gastrointestinal absorption profiles. The study highlighted the potential of these derivatives as candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have been noted for their antimicrobial properties. Investigations into their effectiveness against various bacterial strains showed promising results. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, which could lead to the development of new antibiotics that combat resistant strains .
Anticonvulsant and Analgesic Effects
Some studies have reported that derivatives of thiazolo[3,2-b][1,2,4]triazole possess anticonvulsant and analgesic properties. These compounds have shown efficacy in preclinical models for pain relief and seizure control, suggesting their potential use in treating neurological disorders .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory effects, which can be leveraged in drug development targeting specific pathways involved in disease processes. For example, studies have indicated that certain thiazolo derivatives inhibit enzymes related to cancer progression and inflammation .
Synthesis and Development
The synthesis of 2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has been achieved through various methodologies that emphasize efficiency and yield. A notable approach involves a one-pot synthesis method that allows for the rapid assembly of complex structures without the need for extensive purification steps .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anti-inflammatory Study | Pharmacological evaluation | Demonstrated significant reduction in inflammation markers with good bioavailability. |
| Efficacy against bacterial strains | Showed promising antimicrobial effects with specific mechanisms identified. | |
| Analgesic and Anticonvulsant Properties | Neurological applications | Effective in preclinical models for pain relief and seizure management. |
Comparison with Similar Compounds
Pharmacological Activity Comparisons
Anticonvulsant Activity:
- Compound 3c : Exhibited high selectivity in the maximal electroshock (MES) model, suggesting sodium channel modulation .
- Compound 5b : Active in both MES and pentylenetetrazole (PTZ) tests, indicating dual mechanisms (e.g., sodium channel and GABAergic effects) .
Anti-inflammatory Potential:
- Thiazolo[3,2-b][1,2,4]triazole derivatives with aryl substituents (e.g., 4-isobutylphenylethyl) show anti-inflammatory activity in preclinical models . The target compound’s m-tolyl group may similarly inhibit COX-2 or cytokine production.
Physicochemical Properties
- Melting Points : Simpler derivatives (e.g., 5a, 6b) have melting points between 189–263°C , reflecting crystalline stability. The target compound’s bulky substituents may lower melting points, affecting formulation.
- Solubility: The hydroxyl group in the target compound could improve aqueous solubility compared to non-polar analogs like 3c or 5b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
